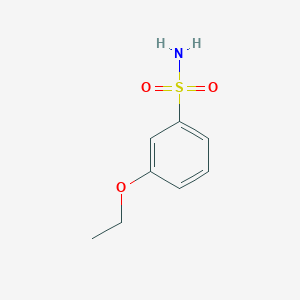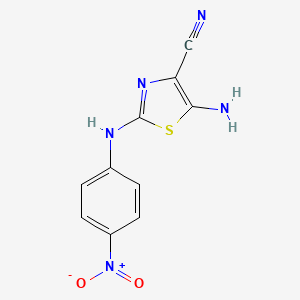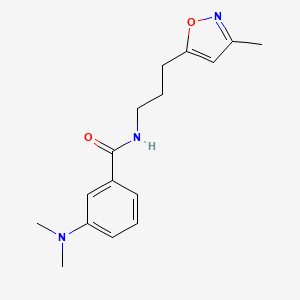
5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PNU-74654 and has been synthesized using specific methods that will be discussed in The purpose of this paper is to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions for this compound.
Scientific Research Applications
Inhibition of NF-kB and AP-1 Gene Expression
Studies have shown that derivatives of chloro-trifluoromethylpyrimidine, sharing structural similarities with the compound of interest, act as inhibitors of NF-kB and AP-1 gene expression. These compounds have been explored for their potential in improving oral bioavailability and for their cell-based activity, particularly in the context of transcription mediated by NF-kB and AP-1 transcription factors. This research suggests a pathway for the development of therapeutic agents targeting these pathways (Palanki et al., 2000).
Anticancer Agents and NF-κB Inhibitors
A series of naphthofuran scaffolds, including those related to the compound , have been synthesized and evaluated for their anticancer properties and NF-κB inhibitory activity. These compounds demonstrated potent cytotoxicity against various cancer cell lines, highlighting their potential as novel anticancer agents. The research underscores the importance of specific substituent patterns for enhancing biological activity (Choi et al., 2016).
Antimicrobial and Antioxidant Activities
Further investigations into the compound's framework have revealed antimicrobial and antioxidant activities. A study on the synthesis and characterization of related compounds has provided insights into their potential applications in treating infections and oxidative stress-related conditions (Devi et al., 2010).
PET Imaging of Colony-Stimulating Factor 1 Receptor
In the realm of diagnostic imaging, particularly for neuroinflammation in neurodegenerative diseases, derivatives of furan-2-carboxamide have been developed for PET imaging. These compounds target the colony-stimulating factor 1 receptor (CSF1R), demonstrating specificity and potential utility in imaging studies related to Alzheimer’s disease and other neuroinflammatory conditions (Lee et al., 2022).
Urotensin-II Receptor Antagonists
Research into 5-aryl-furan-2-carboxamide derivatives has identified compounds with potent activity as urotensin-II receptor antagonists. These findings have implications for the treatment of cardiovascular diseases, highlighting the therapeutic potential of furan-carboxamide derivatives in modulating physiologically relevant receptors (Lim et al., 2019).
properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(furan-2-ylmethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NO3/c18-13-4-3-10(17(19,20)21)8-12(13)14-5-6-15(25-14)16(23)22-9-11-2-1-7-24-11/h1-8H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHIFRBVWFSXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloro-5-(trifluoromethyl)phenyl)-N-(furan-2-ylmethyl)furan-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

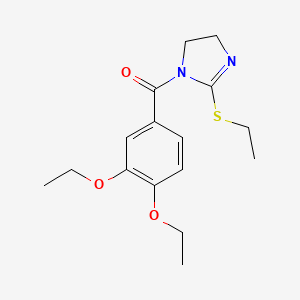
![1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-4-methyl-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2798055.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methoxyphenyl)amino]acetamide](/img/structure/B2798056.png)
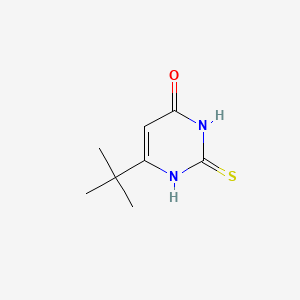

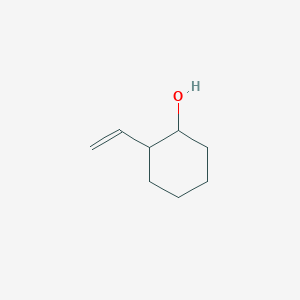
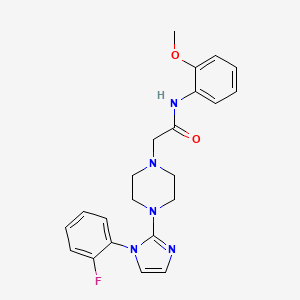

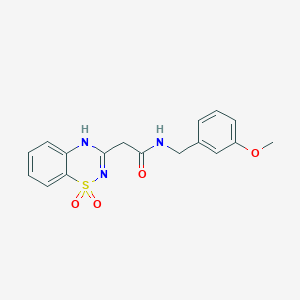
![[1-(2-Chloropyridine-4-carbonyl)-3-(propan-2-yl)piperidin-3-yl]methanol](/img/structure/B2798067.png)

